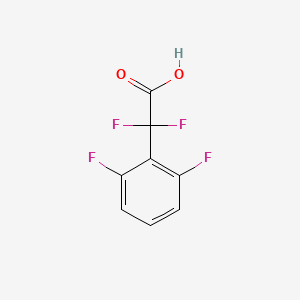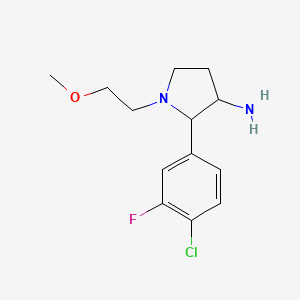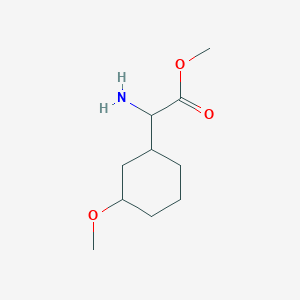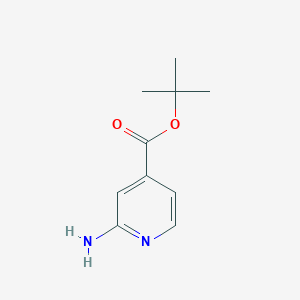
Tert-butyl 2-aminoisonicotinate
Vue d'ensemble
Description
Tert-butyl 2-aminoisonicotinate is a chemical compound with the CAS Number: 1338990-46-7 . It has a molecular weight of 194.23 and its IUPAC name is tert-butyl 2-aminoisonicotinate .
Synthesis Analysis
A two-step catalytic amide-to-ester transformation of primary amides under mild reaction conditions has been developed. A tert-butyl nicotinate (tBu nic) directing group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate .Molecular Structure Analysis
The InChI code for Tert-butyl 2-aminoisonicotinate is1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) . Chemical Reactions Analysis
The tert-butyl nicotinate activated amides subsequently allow Zn (OAc) 2 -catalyzed nonsolvolytic alcoholysis in tBuOAc at 40–60 °C under neutral reaction conditions . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation, C═O amide –Zn–N directing group, and Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .Physical And Chemical Properties Analysis
Tert-butyl 2-aminoisonicotinate is a solid . It is a sparingly soluble compound in aqueous solutions but highly soluble in most organic solvents such as chloroform, ethyl acetate, and methanol.Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Recent research has identified SPAs in various environmental matrices and human tissues, highlighting potential health risks due to their toxicity effects, including hepatic toxicity and endocrine-disrupting effects. Future studies are recommended to focus on the environmental behaviors of novel high molecular weight SPAs and the development of SPAs with lower toxicity and migration ability (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights an alternative method for decomposing and converting MTBE into less harmful substances. This method demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation of MTBE, a common gasoline oxygenate and pollutant (Hsieh et al., 2011).
Three-phase Partitioning in Bioseparation
Three-phase partitioning (TPP) is a nonchromatographic bioseparation technology gaining attention for its rapid, green, and economical approach to separating and purifying bioactive molecules. This review focuses on TPP's application in separating proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The versatility and efficiency of TPP in bioseparation processes suggest it as a promising method for producing and separating various bioactive molecules in food and medicine (Yan et al., 2018).
Applications of tert-Butanesulfinamide in N-heterocycle Synthesis
Tert-butanesulfinamide has emerged as a significant chiral auxiliary in the stereoselective synthesis of amines and their derivatives. This review covers the application of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles, offering access to structurally diverse compounds that are important in natural products and therapeutic applications. The methodologies discussed provide a foundation for future research in the synthesis of chiral amines and their derivatives (Philip et al., 2020).
Safety And Hazards
The safety data sheet for tert-butyl compounds suggests that they may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
Orientations Futures
The synthetic applicability of this two-step amide cleavage method is illustrated by its chemoselectivity versus other functional groups and compatibility with challenging reaction partners, such as peptides, sugars, and sterols . Preliminary experiments also indicate that other weak nucleophiles can be used such as (hetero)arylamines (transamidation) as exemplified by 8-aminoquinoline .
Propriétés
IUPAC Name |
tert-butyl 2-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKUBTVMCUQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminoisonicotinate | |
CAS RN |
1338990-46-7 | |
| Record name | tert-butyl 2-aminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




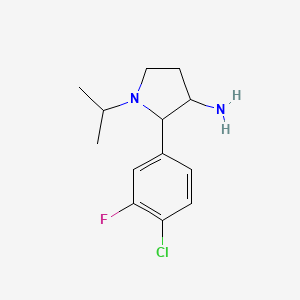

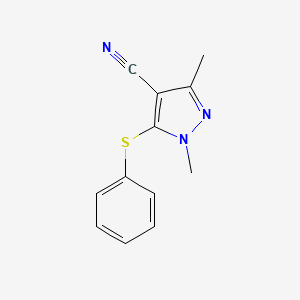
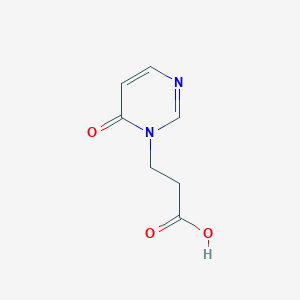
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)
amine](/img/structure/B1426874.png)
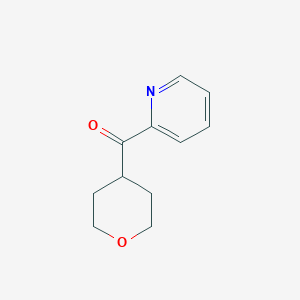
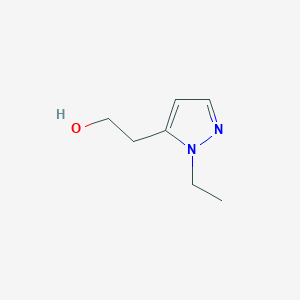
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
